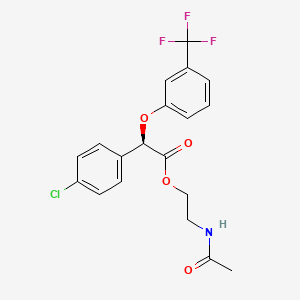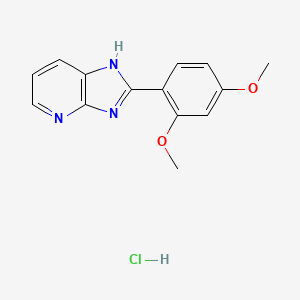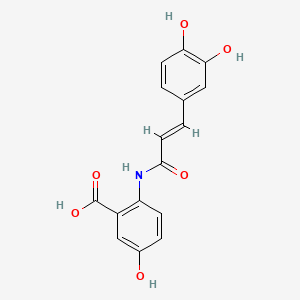
Avenanthramide C
Overview
Description
Avenanthramides (AVNs) are a group of phenolic alkaloids found mainly in oats . Avenanthramide C (Avn-C) is one of the three major AVNs and has been reported to be highly antioxidant and anti-inflammatory . It is also used as a reference standard for the determination of avenanthramide C in oats .
Synthesis Analysis
Avn-C has been synthesized from glucose in E. coli harboring tyrosine ammonia lyase (TAL), 4-coumarate:coenzyme A ligase (4CL), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and anthranilate synthase (trpEG) . Other AVNs such as Avn B, Avn C, Avn H, and Avn K were synthesized from Avn A or Avn G, using the same approach employed for the synthesis of Avn E and Avn F from Avn D .Molecular Structure Analysis
Avn-C has a chemical formula of C16H13NO6 and a molecular weight of 315.28 .Chemical Reactions Analysis
Avn-C has been found to suppress the expression of Matrix Metalloproteinase-9 (MMP-9) and cell migration through the MAPK/NF-κB signaling pathway in TNF-α-activated human arterial smooth-muscle cells .Physical And Chemical Properties Analysis
Avn-C is a phenolic alkaloid compound . Its physicochemical properties, bioactivities, ADMET, and pharmacokinetic profile have been evaluated using various in silico parameters .Scientific Research Applications
Anti-Inflammatory Effects in Skeletal Muscles
Avenanthramide C has been studied for its potential to provide antioxidant protection and inhibit inflammation in skeletal muscles. This was observed in a study where the compound’s effect on inflammatory responses, such as painful swelling, was activated by downhill running .
Regulation of Biosynthesis of Plant Metabolites
Research suggests that Avenanthramide C may play a role in the regulation of biosynthesis of specialized plant metabolites, which involves processes like chromosome decondensation and gene cluster formation .
Biomarkers of Inflammation in Blood
A Phase 1-2a study is focusing on evaluating biomarkers of inflammation in blood, emphasizing pro-inflammatory cytokines and other inflammatory markers such as high sensitivity C-reactive protein .
Vascular Endothelial Cell Adhesion Molecule Inhibitor
Avenanthramide-C (AVC) has been identified as a vascular endothelial cell adhesion molecule inhibitor with strong anti-inflammatory and antioxidant effects, which could have implications for conditions like postoperative cognitive dysfunction (POCD) in aged rats .
Neuroprotective Effect in Brain Ischemia and Reperfusion Injury
Avenanthramide C has been investigated for its neuroprotective effect in focal brain ischemia and reperfusion injury using a middle cerebral artery occlusion model with mice .
Restoration of Impaired Plasticity and Cognition
Studies have shown that Avenanthramide-C can restore impaired plasticity and cognition , which is significant in mouse models of Alzheimer’s disease. It has demonstrated anti-inflammatory effects by decreasing pro-inflammatory markers .
Mechanism of Action
Target of Action
Avenanthramide C (Avn C) is a phenolic alkaloid compound found mainly in oats . Its primary targets are the Phosphoinositide 3-kinase (PI3K) signaling pathway and NF-κB nuclear protein . These targets play crucial roles in cell survival, growth, metabolism, and inflammation .
Mode of Action
Avn C interacts with its targets to bring about significant changes. It has been shown to modulate the PI3K/AKT signaling pathway, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function . Furthermore, Avn C suppresses the nuclear protein translocation of NF-κB in TNF-α-stimulated cells . This interaction inhibits the expression of inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
Avn C affects several biochemical pathways. It combines carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . The modulation of the PI3K/AKT signaling pathway is a key aspect of its action . Additionally, it has been found to suppress the Matrix Metalloproteinase-9 (MMP-9) expression and migration through the MAPK/NF-κB signaling pathway .
Result of Action
The interaction of Avn C with its targets results in a range of molecular and cellular effects. It has been reported to have antioxidant, anti-inflammatory, and anti-atherosclerotic properties . It reduces IL-6 secretion in cells, inhibits apoptosis, neuroinflammatory response, ferroptosis, and oxidative stress level . These effects contribute to its potential use in the treatment of neurodegenerative diseases .
Action Environment
The action of Avn C can be influenced by environmental factors. It is produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . The production and efficacy of Avn C can be influenced by the plant’s growth conditions.
Future Directions
properties
IUPAC Name |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUUXROOZBOOPH-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151507 | |
| Record name | Avenanthramide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Avenanthramide C | |
CAS RN |
116764-15-9 | |
| Record name | Avenanthramide C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avenanthramide C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116764-15-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVENANTHRAMIDE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FRF61BOYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)
![11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one](/img/structure/B1666070.png)

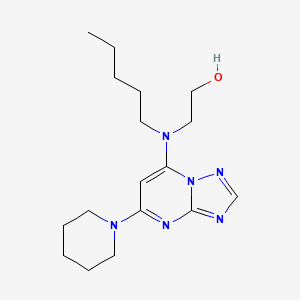


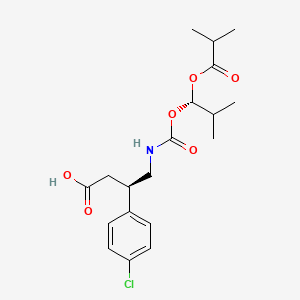
![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)



